molecular formula C7H18ClNO B6194345 3-(dimethylamino)-3-methylbutan-1-ol hydrochloride CAS No. 2680540-39-8

3-(dimethylamino)-3-methylbutan-1-ol hydrochloride

Cat. No.: B6194345
CAS No.: 2680540-39-8
M. Wt: 167.7
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Description

3-(dimethylamino)-3-methylbutan-1-ol hydrochloride is an organic compound with a molecular formula of C6H15NO·HCl. It is a tertiary amine and an alcohol, which makes it a versatile compound in various chemical reactions and applications. This compound is often used in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanal.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-(dimethylamino)-3-methylbutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, participating in the formation of amide bonds and other covalent linkages. The alcohol group can undergo oxidation or reduction, further contributing to its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-propanol
  • 3-(dimethylamino)-2-methylpropan-1-ol
  • 3-(dimethylamino)-3-phenylpropan-1-ol

Uniqueness

3-(dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which combines a tertiary amine with an alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications. Its hydrochloride salt form enhances its solubility and stability, further increasing its utility.

Properties

CAS No.

2680540-39-8

Molecular Formula

C7H18ClNO

Molecular Weight

167.7

Purity

0

Origin of Product

United States

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